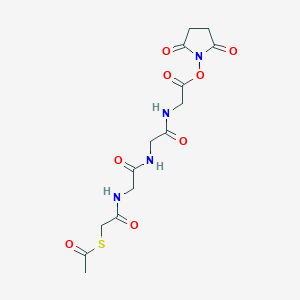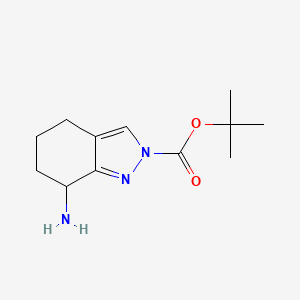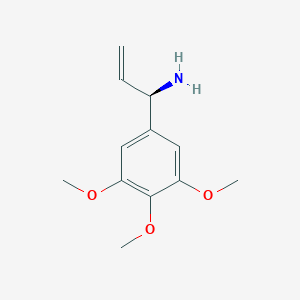
S-Acetyl-MAG3-NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Acetyl-MAG3-NHS Ester, also known as N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate, is a bifunctional chelator. It is widely used in the field of nuclear medicine for radiolabeling biomolecules with technetium-99m and radiorhenium. This compound is particularly valued for its ability to form stable chelates with these radionuclides, making it an essential tool for diagnostic imaging and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetyl-MAG3-NHS Ester begins with the preparation of N-hydroxysuccinimidyl S-acetylmercaptoacetate from mercaptoacetic acid. This intermediate is then used to synthesize S-acetylmercaptoacetyltriglycine. The final step involves the conversion of S-acetylmercaptoacetyltriglycine to this compound . The entire process requires approximately 19 days, with specific reaction conditions including room temperature and neutral to slightly basic pH for the deprotection of the acetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
S-Acetyl-MAG3-NHS Ester primarily undergoes substitution reactions, where the N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules to form stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-functionalized biomolecules and buffers at neutral to slightly basic pH. The reaction typically occurs at room temperature .
Major Products
The major products formed from these reactions are biomolecule conjugates that are radiolabeled with technetium-99m or radiorhenium. These conjugates are used for various imaging and therapeutic applications .
Applications De Recherche Scientifique
S-Acetyl-MAG3-NHS Ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of S-Acetyl-MAG3-NHS Ester involves the formation of stable chelates with technetium-99m or radiorhenium. The N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules, forming stable amide bonds. This allows the radiolabeled biomolecules to be used for imaging and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxysuccinimidyl hydrazino nicotinate hydrochloride: Another bifunctional chelator used for radiolabeling biomolecules with technetium-99m.
N2S2 chelates: Used for labeling peptides with technetium-99m.
Uniqueness
S-Acetyl-MAG3-NHS Ester is unique due to its stability in forming chelates with technetium-99m and radiorhenium without the need for a coligand. This makes it particularly suitable for temperature- and pH-sensitive biomolecules .
Propriétés
Formule moléculaire |
C14H18N4O8S |
|---|---|
Poids moléculaire |
402.38 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-acetylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C14H18N4O8S/c1-8(19)27-7-11(22)16-5-9(20)15-4-10(21)17-6-14(25)26-18-12(23)2-3-13(18)24/h2-7H2,1H3,(H,15,20)(H,16,22)(H,17,21) |
Clé InChI |
YHVMSFHLNORALE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13036032.png)






![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate](/img/structure/B13036070.png)


